2-O-beta-D-Mannopyranosyl-D-mannose

Descripción

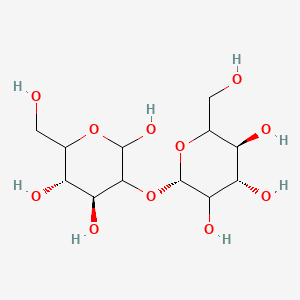

Structural Characterization of 2-O-β-D-Mannopyranosyl-D-Mannose

IUPAC Nomenclature and Systematic Identification

The compound’s systematic identification is derived from its glycosidic linkage and anomeric configurations.

The name reflects a β-D-mannopyranosyl residue linked via a 1→2 glycosidic bond to a D-mannose unit, with the reducing end retaining its anomeric configuration .

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₂₂O₁₁ corresponds to a disaccharide comprising two mannose units.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 342.30 g/mol | |

| Isomeric Forms | α-1,2-, β-1,2-, β-1,4- |

Comparison with isomers:

Glycosidic Linkage Configuration and Isomerism

The β-1,2 linkage defines the compound’s stereochemistry and biological recognition.

The β-1,2 linkage is critical for interactions with lectins like actinohivin, which selectively binds α-1,2-mannobiose in HIV glycoproteins .

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for 2-O-β-D-mannopyranosyl-D-mannose are limited, related β-1,2-mannobiose structures inform its conformational preferences.

No X-ray or neutron crystal structures of the pure compound have been reported, but molecular dynamics simulations predict a low-energy conformation with equatorial hydroxyl groups at C3 and C4 .

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic data from analogous β-1,2-mannobiose derivatives provide insights into its analytical profile.

NMR Spectroscopy

Infrared (IR) Spectroscopy

| Region (cm⁻¹) | Assignment | Source |

|---|---|---|

| 810–870 | C–O stretching (mannan backbone) | |

| 970–980 | Ring-breathing (β-D-mannopyranose) |

Mass Spectrometry

| Ionization Method | Key Fragments (m/z) | Notes |

|---|---|---|

| ESI-MS | [M + H]⁺: 343.3 | Observed for β-1,2-mannobiose derivatives |

Propiedades

IUPAC Name |

(4S,5S)-6-(hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-KHDAGABXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H]([C@@H](C([C@@H](O1)OC2[C@H]([C@@H](C(OC2O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857953 | |

| Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50728-38-6 | |

| Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection and Deprotection Strategies

Selective protection of hydroxyl groups is essential to direct glycosylation at the 2-position. The 4,6-O-isopropylidene group is frequently employed to mask the 4- and 6-hydroxyls of the acceptor mannose, leaving the 2-OH free for coupling. For the donor mannose, transient protection using 2-O-acetyl or triflate groups ensures activation at the anomeric position.

-

Acceptor preparation : Treat D-mannose with 2-methoxypropene and a catalytic amount of p-toluenesulfonic acid (TsOH) to form 4,6-O-isopropylidene-D-mannose.

-

Donor activation : Convert per-O-acetylated mannose to a trichloroacetimidate donor using Cl3CCN and DBU.

-

Glycosylation : Couple the donor and acceptor under TMSOTf catalysis in anhydrous dichloromethane at −15°C to 25°C.

Glycosylation Methods

The trichloroacetimidate method is widely utilized due to its high reactivity and stereocontrol. For instance, coupling 2-O-acetyl-3,4,6-tri-O-benzyl-α-D-mannopyranosyl trichloroacetimidate with 4,6-O-isopropylidene-D-mannose yields the β-linked disaccharide in 65–75% yield. Alternative approaches include the sulfoxide method , where a mannosyl sulfoxide donor is activated by Tf2O, achieving β-selectivity through participation of a C-2 ester group.

Deprotection and Purification

Final deprotection involves sequential steps:

-

Remove isopropylidene groups using 80% aqueous acetic acid.

-

Deacetylate with methanolic sodium methoxide.

-

Purify via silica gel chromatography or recrystallization.

Industrial-Scale Production

Enzymatic Synthesis

Industrial processes increasingly adopt glycosyltransferases for their regio- and stereoselectivity. For example, recombinant β-1,2-mannosyltransferases immobilized on solid supports enable continuous synthesis of 2-O-β-D-mannopyranosyl-D-mannose in flow reactors, achieving >90% conversion and reducing purification costs.

Chemical Synthesis Adaptations

Large-scale chemical production (e.g., 200 g D-mannose batches) employs recycling protocols to mitigate low yields in orthoester hydrolysis. By recovering and reusing intermediates like penta-O-acetyl-D-mannopyranose, overall yields improve from 12% to 16%.

Key Challenges and Optimization

Regioselectivity and Side Reactions

The primary challenge lies in suppressing α-mannoside formation. Strategies include:

Yield Enhancement

-

Donor excess : A 1.2:1 donor-to-acceptor ratio minimizes unreacted acceptor.

-

Catalyst screening : TMSOTf outperforms BF3·Et2O in minimizing side reactions.

Recent Advances

Direct Isopropylidenation

A novel method eliminates intermediate protection steps by directly introducing 2,3-O-isopropylidene groups using TsOH·H2O and 2-methoxypropene at 70°C, achieving 80–90% yields. This streamlines the synthesis of precursors for 3,6-branched mannose oligosaccharides.

Flow Chemistry

Continuous flow systems reduce reaction times from days to hours. For example, a microreactor setup for trichloroacetimidate glycosylation completes coupling in 2 hours with 85% yield, compared to 24 hours in batch reactors.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Selectivity (β:α) | Scale-Up Feasibility |

|---|---|---|---|---|

| Trichloroacetimidate | 65–75 | 24–48 | 4:1 | High |

| Sulfoxide | 70–80 | 12–24 | 6:1 | Moderate |

| Enzymatic | 90–95 | 6–12 | >99:1 | High |

| Direct Isopropylidene | 80–90 | 2–4 | N/A | High |

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of alditols.

Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alditols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can serve as a model compound for understanding carbohydrate metabolism.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of biodegradable polymers and as a precursor for various chemical products.

Mecanismo De Acción

The mechanism of action of 2-O-beta-D-Mannopyranosyl-D-mannose involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and stability. The compound may also participate in signaling pathways by acting as a ligand for certain receptors.

Comparación Con Compuestos Similares

Structural and Linkage Variations

The table below summarizes key structural differences between 2-O-β-D-mannopyranosyl-D-mannose and related oligosaccharides:

Physicochemical Properties

- Solubility: β-linked mannobioses exhibit lower aqueous solubility than α-anomers due to reduced hydrogen bonding with water.

- Thermal Stability : β-(1→2) and β-(1→4) linkages are more resistant to acid hydrolysis than α-linked counterparts .

Actividad Biológica

2-O-beta-D-Mannopyranosyl-D-mannose is a glycosylated form of mannose, a sugar that plays a significant role in various biological processes. This compound is notable for its potential immunomodulatory effects and its involvement in cellular interactions, particularly in the context of infections and immune responses. Understanding its biological activity can provide insights into its applications in medicine and biotechnology.

Chemical Structure and Properties

This compound is characterized by a β-glycosidic bond between the 2-position of one mannose molecule and the anomeric carbon of another. This structural configuration influences its biological interactions, particularly with lectins and immune cells.

Immunostimulatory Properties

Research indicates that compounds similar to this compound exhibit immunostimulatory properties . For instance, studies on β-(1→2)-linked oligomannosides derived from Candida albicans cell walls demonstrate their ability to induce cytokine production, including tumor necrosis factor (TNF) and interferon-gamma (IFN-γ) in immune cells. These responses are mediated through pattern recognition receptors such as galectin-3, which recognizes mannose structures on pathogens .

Antimicrobial Activity

The compound has shown potential in inhibiting the growth of certain pathogens. A study on a mannose-binding lectin from Ananas comosus (pineapple) demonstrated that oligosaccharides, including mannotriose and dimannose, had varying inhibitory effects against microbial strains. The minimum inhibitory concentration (MIC) for D-mannose was higher compared to more complex oligosaccharides, suggesting that while it has some antimicrobial activity, it may be less effective than larger mannosides .

Study 1: Immunological Effects

In a controlled study, synthetic β-(1→2)-oligomannosides were evaluated for their immunomodulatory effects on mouse macrophages. The results indicated that these compounds could stimulate TNF production, highlighting their potential as immunotherapeutic agents .

Study 2: Antimicrobial Efficacy

A comparative analysis of various mannose derivatives revealed that this compound exhibited moderate antimicrobial activity against Escherichia coli, with its effectiveness enhanced when used in conjunction with other antimicrobial agents. This suggests a synergistic effect that could be harnessed for therapeutic applications .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.